Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate

Description

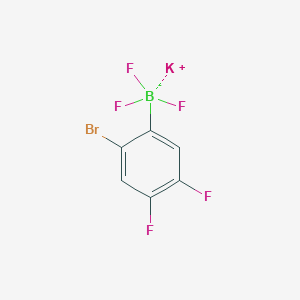

Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with bromo (Br) at the 2-position and fluoro (F) groups at the 4- and 5-positions. Its tetracoordinate boron center enhances stability compared to tricoordinate boronic acids, mitigating issues like protodeboronation and oxidation . This compound is valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations, where its substituents influence reactivity and selectivity.

Properties

IUPAC Name |

potassium;(2-bromo-4,5-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BBrF5.K/c8-4-2-6(10)5(9)1-3(4)7(11,12)13;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFVWSICGNJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1Br)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BBrF5K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is extensively used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable bonds with various functional groups makes it a versatile tool in bioconjugation studies.

Medicine: In medicinal chemistry, this compound is employed to create new drug candidates. Its reactivity and stability under physiological conditions make it suitable for drug design and development.

Industry: Beyond laboratory research, this compound is used in the manufacturing of materials, such as polymers and coatings, where its cross-coupling capabilities are leveraged to enhance material properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boron source in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the functional groups on the reactants that participate in the coupling process.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Effects

The bromo and difluoro substituents on the aryl ring impart distinct electronic and steric properties:

- Electron-withdrawing effects : The 2-bromo-4,5-difluoro substitution pattern creates a highly electron-deficient aryl ring, enhancing electrophilicity at the boron center. This contrasts with simpler analogs like potassium 4-fluorophenyltrifluoroborate (C₆H₄BF₄K, MW 202), which lacks additional substituents, resulting in milder electron withdrawal .

- Steric hindrance : The 2-bromo group introduces moderate steric bulk compared to smaller substituents (e.g., F or Cl). For example, potassium (2,4-dichlorophenyl)trifluoroborate (CAS 192863-38-0) has Cl substituents at the 2- and 4-positions, which are smaller than Br but still contribute to steric and electronic modulation .

Table 1: Substituent Effects on Key Properties

2.2 Stability and Hydrolysis

Organotrifluoroborates are generally more stable than boronic acids due to their tetracoordinate boron . However, substituents influence stability:

- Electron-withdrawing groups (Br, F): These groups slow hydrolysis by reducing the boron center’s susceptibility to nucleophilic attack.

- Steric protection : Bulky groups (e.g., mesityl) hinder hydrolysis but may reduce reactivity in cross-couplings . The 2-bromo group in the target compound offers partial steric shielding without severely limiting reactivity.

2.3 Reactivity in Cross-Coupling Reactions

- In contrast, potassium alkenyltrifluoroborates (e.g., styryl derivatives) undergo coupling at the boron-bound carbon .

- Fluoride release : During coupling, trifluoroborates release fluoride ions, which can activate catalysts or inhibit side reactions. The 2-bromo-4,5-difluoro substitution may slow boronic acid formation (via hydrolysis), improving reaction efficiency compared to potassium 4-fluorophenyltrifluoroborate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.